molecular formula C11H13NO3 B1586763 2-Morpholinobenzoic acid CAS No. 42106-48-9

2-Morpholinobenzoic acid

Cat. No. B1586763
CAS RN: 42106-48-9
M. Wt: 207.23 g/mol
InChI Key: XUBUJTVBAXQIKG-UHFFFAOYSA-N
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Description



  • 2-Morpholinobenzoic acid (CAS Number: 42106-48-9) is a member of the B vitamin family, specifically Vitamin B9 or folate.

  • It is an essential cofactor for enzymes involved in DNA and RNA synthesis.

  • Folic acid is required for the synthesis of purines, pyrimidines, and methionine before their incorporation into DNA or protein.

  • It plays a protective role in cancer development and is crucial during rapid cell division phases like infancy, pregnancy, and erythropoiesis.

  • Humans cannot synthesize folic acid endogenously, so dietary intake or supplementation is necessary.





  • Synthesis Analysis



    • Synthesis methods include reactions with sodium hydroxide in methanol, yielding 2-(morpholin-4-yl)-benzoic acid.

    • The yield is typically around 90% of theory.





  • Molecular Structure Analysis



    • Chemical Formula : C₁₁H₁₃NO₃

    • Molecular Weight : 207.23 g/mol

    • InChI Key : XUBUJTVBAXQIKG-UHFFFAOYSA-N

    • The structure consists of a benzene ring with a morpholine group attached.





  • Chemical Reactions Analysis



    • PC-PLC Inhibition : 2-morpholinobenzoic acids inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), a potential target for cancer therapeutics.

    • Nitric Oxide (NO) Release : Incorporating NO-releasing groups enhances anti-proliferative activity in cancer cell lines.





  • Physical And Chemical Properties Analysis



    • Physical Form : Solid

    • Purity : 97%

    • Storage : Sealed in dry conditions at room temperature




  • Scientific Research Applications

    Chemical Stability and Degradation Studies

    The chemical stability and degradation of compounds related to 2-Morpholinobenzoic acid, such as morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, have been explored. Studies show that these compounds are stable under various conditions, with the most destructive actions occurring due to H2O2 and UV radiation exposure (Varynskyi & Kaplaushenko, 2019).

    Morpholine as a Medicinal Scaffold

    Morpholine, a key component in 2-Morpholinobenzoic acid, is significant in medicinal chemistry. It's a privileged structural component in bioactive molecules due to its biological activities and improved pharmacokinetic profiles. Recent research emphasizes novel synthetic strategies for morpholine, highlighting its role in drug discovery projects (Tzara, Xanthopoulos, & Kourounakis, 2020).

    Biological Activities and Pharmacological Importance

    Morpholine derivatives, including 2-Morpholinobenzoic acid, exhibit a wide range of biological activities. These compounds have shown potential in increasing potency and providing desirable drug-like properties in various therapeutical areas (Kourounakis, Xanthopoulos, & Tzara, 2020).

    Synthesis and Applications in Drug Development

    The synthesis of 2-Morpholinobenzoic acid derivatives and their use in developing medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides has been documented. These derivatives play a crucial role in the synthesis of various drugs, emphasizing their importance in pharmaceutical research (Zhao, Lan, Xu, & Xiong, 2017).

    Gene Expression Manipulation in Zebrafish

    Morpholino oligomers, related to 2-Morpholinobenzoic acid, are used to knock down specific genes in zebrafish. This research has significant implications for understanding gene functions and networks in developmental biology (Wang, Wu, Wang, Lv, Yang, & Tang, 2012).

    Diagnostic Applications

    Morpholinos, including derivatives of 2-Morpholinobenzoic acid, have diagnostic applications. Their unique properties like backbone charge neutrality and resistance to enzymatic degradation enhance the analysis of nucleic acids, contributing to advancements in molecular diagnostics (Levicky, Koniges, & Tercero, 2017).

    Safety And Hazards



    • Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

    • Proper precautions include protective gear and avoiding inhalation or ingestion.




  • Future Directions



    • Research continues to explore the potential of PC-PLC inhibitors and their NO-releasing derivatives for cancer therapy.




    Please note that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    2-morpholin-4-ylbenzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XUBUJTVBAXQIKG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C2=CC=CC=C2C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90380186
    Record name 2-Morpholinobenzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90380186
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    207.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Morpholinobenzoic acid

    CAS RN

    42106-48-9
    Record name 2-Morpholinobenzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90380186
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(morpholin-4-yl)benzoic acid
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods

    Procedure details

    Ethyl 2-morpholinobenzoate prepared in the manner described in Tetrahedron, 53:7557, (1997) was refluxed with 10 N NaOH in tetrahydrofuran-ethanol (8:2) for 1.5 hrs to give 2-morpholinobenzoic acid, mp 156-157° C. A 1.8 g sample of this compound in 5 ml of CH2Cl2 (chilled) was added a solution of 7.9 ml of oxalyl chloride in CH2Cl2 (2M) followed by the addition of 0.058 ml of N,N-dimethylformamide. The solution was stirred at room temperature for 6 hrs and the solvent removed. Toluene was added (2 times) and removed to give 2-(4-morpholino)benzoyl chloride as a yellow solid.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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